![molecular formula C10H9F3N2O2 B1313162 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one CAS No. 162748-20-1](/img/structure/B1313162.png)
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H9F3N2O2 It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidinone moiety
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and glyoxal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imidazolidinone ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure consistent yield and quality.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with modified properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and specificity. The imidazolidinone ring structure contributes to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one can be compared with similar compounds, such as:
1-[4-(Methoxy)phenyl]imidazolidin-2-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one: The presence of a trifluoromethyl group instead of a trifluoromethoxy group leads to variations in reactivity and applications.
1-[4-(Fluoromethoxy)phenyl]imidazolidin-2-one: The substitution of a single fluorine atom affects the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct properties and enhances its potential for various applications.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJGXRRJDGGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441122 |
Source
|
Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162748-20-1 |
Source
|
Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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